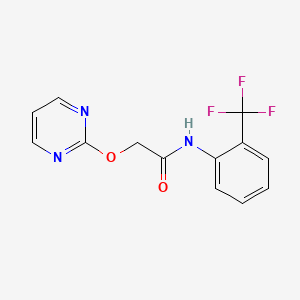

2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

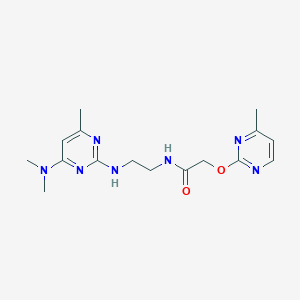

The compound “2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide” is a complex organic molecule that contains a pyrimidine ring, a phenyl ring, and a trifluoromethyl group . Pyrimidine is a basic aromatic ring structure found in many important biomolecules, such as nucleotides. The phenyl group is a common substituent in organic chemistry, and the trifluoromethyl group is often used in pharmaceuticals and agrochemicals to improve stability and enhance biological activity .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its constituent parts. For example, pyrimidines can participate in a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could enhance the compound’s stability and lipophilicity .

Applications De Recherche Scientifique

Pyrimidine Derivatives in Cancer Treatment

Pyrimidine derivatives, including 2-(pyrimidin-2-yloxy)-N-(2-(trifluoromethyl)phenyl)acetamide, have been extensively researched for their potential in cancer treatment. These compounds have demonstrated a wide range of anticancer activities, acting through various mechanisms such as DNA alkylation, intercalation, and inhibition of topoisomerase II-mediated DNA relaxation. The development of pyrimidine-based scaffolds as antitumor agents presents a promising avenue for creating new and effective cancer therapies. The diverse mechanisms through which these compounds exert their effects underscore their potential to interact with a variety of biological targets, thereby offering a multifaceted approach to cancer treatment (Skibo, 1998); (Kaur et al., 2014).

Anti-Inflammatory Applications

Pyrimidine derivatives also show significant promise in the realm of anti-inflammatory applications. These compounds have been identified to possess potent anti-inflammatory effects, attributed to their ability to modulate the expression and activities of crucial inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and various interleukins. The extensive research into the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives has paved the way for the development of novel anti-inflammatory agents, highlighting the potential of these compounds to serve as the basis for creating effective treatments for inflammatory disorders (Rashid et al., 2021).

Pharmacological Diversity

The pharmacological diversity of pyrimidine derivatives is further evidenced by their activity across a range of medical applications, from antiviral and antimicrobial to psychotropic and sedative uses. This versatility is underpinned by the structural adaptability of the pyrimidine scaffold, which enables the design of compounds with targeted biological activities. The ability of pyrimidine derivatives to serve as a versatile scaffold for drug development is highlighted by the synthesis of novel compounds that exhibit a broad spectrum of pharmacological activities, making them attractive candidates for the discovery of new drugs (JeelanBasha & Goudgaon, 2021).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-pyrimidin-2-yloxy-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O2/c14-13(15,16)9-4-1-2-5-10(9)19-11(20)8-21-12-17-6-3-7-18-12/h1-7H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMULDRHZSUBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-diethoxy-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2472007.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2472011.png)

![5-[1-(4-chlorophenyl)-5-methyl-1H-1,2,4-triazol-3-yl]-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole](/img/structure/B2472012.png)

![3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2472014.png)

![3-Methoxy-N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2472018.png)

![N-[(2-methoxyphenyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B2472022.png)

![Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2472026.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B2472028.png)

![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2472029.png)